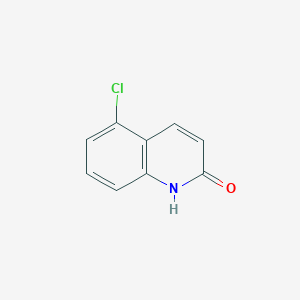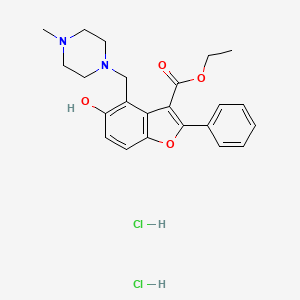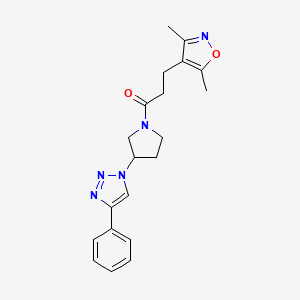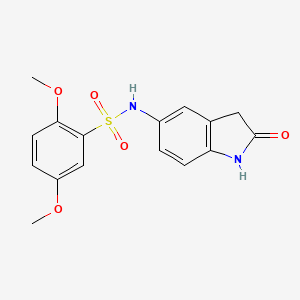
2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound used in scientific research. It is also known as a TNAP Inhibitor, controlling the biological activity of TNAP . This small molecule/inhibitor is primarily used for Cell Structure applications .
Molecular Structure Analysis
The molecular structure of “2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” is represented by the empirical formula C17H16N2O4S . The molecular weight is 344.38 .Physical And Chemical Properties Analysis
The compound is a solid form . It is white in color and soluble in DMSO at 50 mg/mL . It should be stored at a temperature between 2-8°C . It should be protected from light and is okay to freeze .Applications De Recherche Scientifique
Hallucinogens Pharmacology and Toxicity
Halberstadt (2017) discussed the pharmacology and toxicity of N-benzylphenethylamine (NBOMe) hallucinogens, which are 2,5-dimethoxy-substituted phenethylamines. The paper focuses on the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of NBOMe hallucinogens, noting that these compounds have a marked increase in 5-HT2A-binding affinity and hallucinogenic potency. The study also mentions that NBOMe-induced rhabdomyolysis is a relatively common complication of severe NBOMe toxicity, potentially linked to NBOMe-induced seizures, hyperthermia, and vasoconstriction (Halberstadt, 2017).
New Psychoactive Substances and Serotonin Syndrome
Schifano et al. (2021) performed a systematic review of the association between new psychoactive substances (NPS), including psychedelic phenethylamines like 2C-I and 25I-NBOMe, and the onset of Serotonin Syndrome (SS). The review found that several NPS are implicated in SS occurrence, emphasizing the need for clinicians to be aware of NPS potential risks and the severe consequences of their recreational use (Schifano et al., 2021).
Psychedelics as Anti-inflammatory Agents
Flanagan and Nichols (2018) discussed the emerging therapeutic area of psychedelics, such as psilocybin, as anti-inflammatory agents. The paper highlights the role of 5-HT2A receptor activation in producing potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioral levels. It reviews the potential mechanisms by which 5-HT2A agonists produce their therapeutic effects, suggesting that psychedelics regulate inflammatory pathways via novel mechanisms (Flanagan & Nichols, 2018).
NBOMe Hallucinogens: Toxicity and Complications
A systematic review by Nikolaou et al. (2016) focused on 25C-NBOMe, a highly potent and recently emerged N-benzyl derivative of psychedelic chloro-substituted dimethoxy-phenethylamine. The review provides significant information on the chemistry, availability, pharmacology, and toxicology of 25C-NBOMe, highlighting the increase in intoxications and fatalities related to its use (Nikolaou et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-12-4-6-14(23-2)15(9-12)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUUCMHYYBKWFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

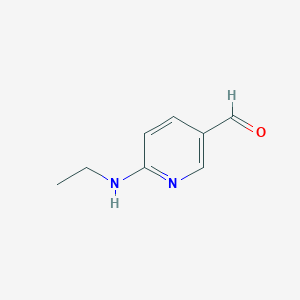
![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
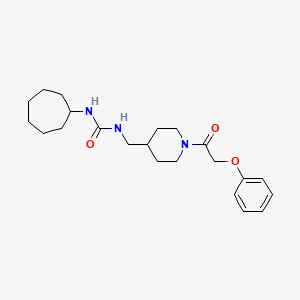
![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)
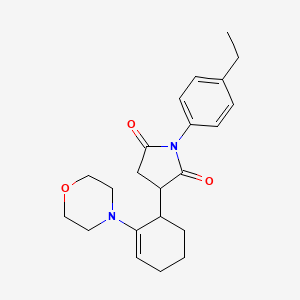
![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)
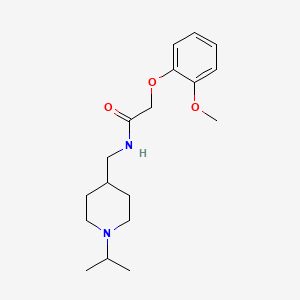
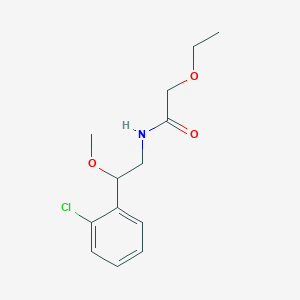
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
